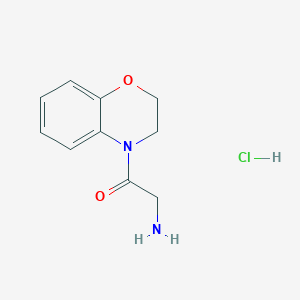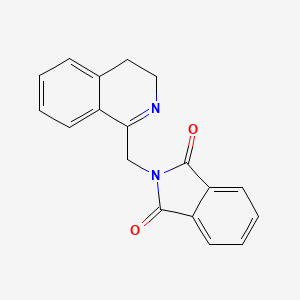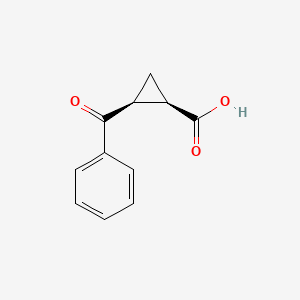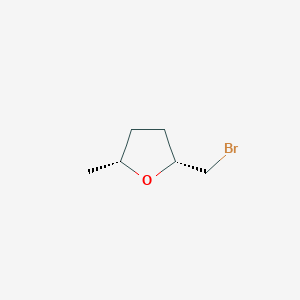![molecular formula C11H12N2O2 B2887239 4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid CAS No. 1280572-62-4](/img/structure/B2887239.png)
4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid is a chemical compound with the molecular formula C11H12N2O2 It is a derivative of benzoic acid, featuring a pyrrole ring attached to the amino group
作用機序
Target of Action
Compounds with similar structures have been known to interact with neuromodulators in the brain .
Mode of Action
It is suggested that it may interact with its targets and induce changes at the molecular level .
Biochemical Pathways
Related compounds have been shown to regulate the level of the neuromodulator d-serine in the brain and contribute to dopamine synthesis .
Result of Action
Related compounds have been shown to have high activity towards d-dopa and contribute to dopamine synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid . These factors can include pH, temperature, and the presence of other compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid typically involves the reaction of 3,4-dihydro-2H-pyrrole with 4-aminobenzoic acid under specific conditions. One common method includes the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and reactors can enhance the efficiency and consistency of the synthesis process .
化学反応の分析
Types of Reactions
4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrolinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using nitrating agents.
Major Products
The major products formed from these reactions include pyrrolinones, amino derivatives, and various substituted benzoic acid derivatives .
科学的研究の応用
4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
類似化合物との比較
Similar Compounds
- 4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]butanoic acid
- 4-[(4-oxo-3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid
- 4-[(1,3-dihydro-2H-isoindol-2-yl)butanoic acid hydrochloride
Uniqueness
4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid is unique due to its specific structural features, such as the presence of both a pyrrole ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-ylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)8-3-5-9(6-4-8)13-10-2-1-7-12-10/h3-6H,1-2,7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNRLINOMGTASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(pentyloxy)benzamide](/img/structure/B2887156.png)
![8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2887157.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate](/img/structure/B2887162.png)

![5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2887164.png)


![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2887168.png)


![5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887175.png)


